5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid
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Overview
Description
5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes an amino group, a piperazine ring, and a benzoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid typically involves the reaction of 5-amino-2-chlorobenzoic acid with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The amino and piperazine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid
- 2-Amino-5-methylbenzoic acid
- 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid
Uniqueness
5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H17N3O3/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13(18)19/h2-3,8H,4-7,14H2,1H3,(H,18,19) |
InChI Key |
SSHXUZJGMFIGIL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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